

Comparative Selectivity Profiling of Pyrido[2,3-d]pyridazine-Based Kinase Inhibitors

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Compound of Interest

Compound Name: 5,8-Dichloropyrido[2,3-d]pyridazine

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The pyrido[2,3-d]pyridazine scaffold is a key pharmacophore in the development of novel kinase inhibitors. While specific kinase profiling data for **5,8-Dichloropyrido[2,3-d]pyridazine** is not extensively available in the public domain, analysis of structurally related compounds provides significant insights into the potential selectivity and polypharmacology of this class of inhibitors. This guide offers a comparative analysis of the kinase selectivity of a prominent pyrido[2,3-d]pyridazine derivative, GNE-9815, alongside other relevant kinase inhibitors, supported by detailed experimental methodologies to aid in the design and interpretation of screening assays.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the kinase inhibition profiles of GNE-9815, a pan-RAF inhibitor with a pyrido[2,3-d]pyridazin-8(7H)-one core, and MR22, a selective SIK inhibitor based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. This comparative data highlights the impact of scaffold variation on kinase selectivity.

Table 1: Selectivity Profile of GNE-9815 against a Panel of 223 Kinases[1][2]

Kinase Target	% Inhibition at 0.1 μ M
A-RAF	>70%
B-RAF	>70%
C-RAF	>70%
Other 220 Kinases	<70%

GNE-9815 demonstrates high selectivity for RAF kinases, with minimal off-target inhibition in a broad kinase panel.[\[1\]](#)[\[2\]](#)

Table 2: Selectivity Profile of MR22 against a Panel of 100 Kinases[\[3\]](#)

Kinase Target	Stabilization (DSF)	Cellular IC50 (NanoBRET)
SIK1	-	72 \pm 11 nM
SIK2	-	89 \pm 2 nM
SIK3	-	18 \pm 2 nM
RSK1b	Stabilized by up to 50%	-
ABL1	Stabilized by up to 50%	-
JNK1	Stabilized by up to 50%	-
GAK	Stabilized by up to 50%	-
EphA2	Stabilized by up to 50%	-
EphA4	Stabilized by up to 50%	-
EphB1	Stabilized by up to 50%	-
EphB3	Stabilized by up to 50%	-

MR22 exhibits high selectivity for SIK kinases, with moderate off-target effects on a small number of other kinases.[\[3\]](#)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination and comparison of kinase inhibitor selectivity. Below are methodologies for key assays used in kinase profiling.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

General Procedure:

- **Reagent Preparation:**
 - Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
 - Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.
 - Prepare a solution of the kinase substrate and [γ -³³P]ATP in the kinase buffer.
- **Assay Plate Setup:**
 - Add the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
 - Add the purified recombinant kinase enzyme to each well.
 - Pre-incubate the plate to allow the compound to bind to the kinase.
- **Kinase Reaction:**
 - Initiate the reaction by adding the substrate/[γ -³³P]ATP mixture to each well.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Signal Detection:
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).
 - Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
 - Wash the filter plate to remove unincorporated [γ -³³P]ATP.
 - Measure the radioactivity of each well using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical assay that measures the thermal stability of a protein to assess ligand binding.[\[4\]](#)[\[5\]](#)

Objective: To identify compounds that bind to and stabilize a kinase, indicating a direct interaction.

General Procedure:

- Reagent Preparation:
 - Prepare a buffer for the protein of interest (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl).
 - Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) and the test compounds.
- Assay Plate Setup:

- In a 384-well PCR plate, add the purified kinase, the fluorescent dye, and either the test compound or DMSO (control) to the appropriate wells.
- Thermal Denaturation:
 - Place the plate in a real-time PCR instrument.
 - Apply a thermal ramp, gradually increasing the temperature (e.g., from 25°C to 95°C).
 - Monitor the fluorescence intensity at each temperature increment. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.
- Data Analysis:
 - Plot the fluorescence intensity as a function of temperature to generate a melting curve.
 - The midpoint of the transition, the melting temperature (Tm), is determined from the peak of the first derivative of the melting curve.
 - The change in melting temperature (ΔT_m) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A positive ΔT_m indicates that the compound stabilizes the protein.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures compound binding to a specific kinase within intact cells.[\[6\]](#)[\[7\]](#)

Objective: To quantify the apparent intracellular affinity of a test compound for a target kinase.

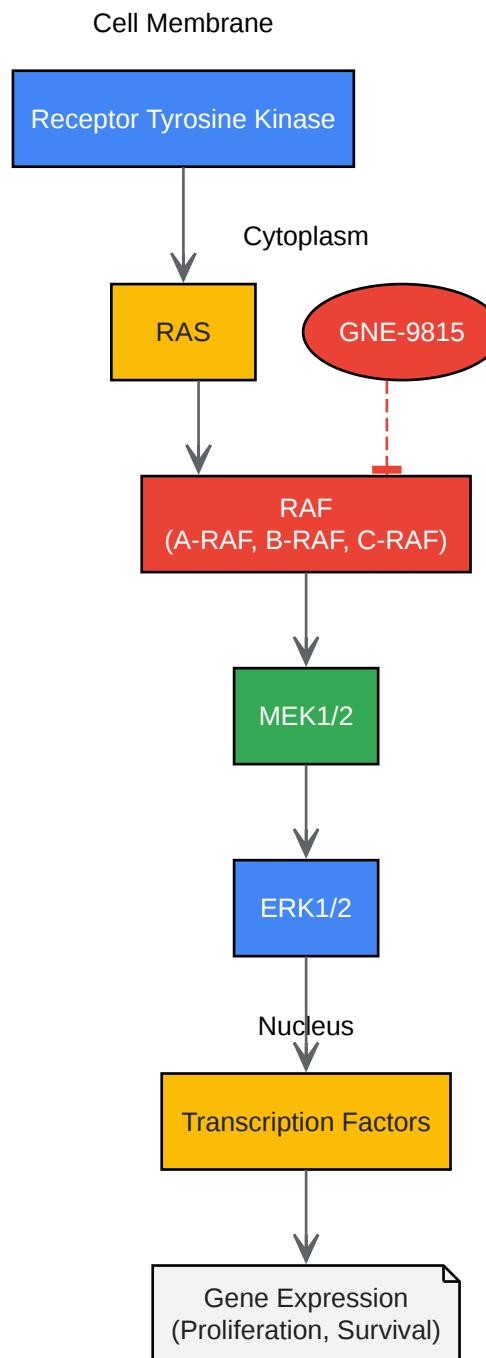
General Procedure:

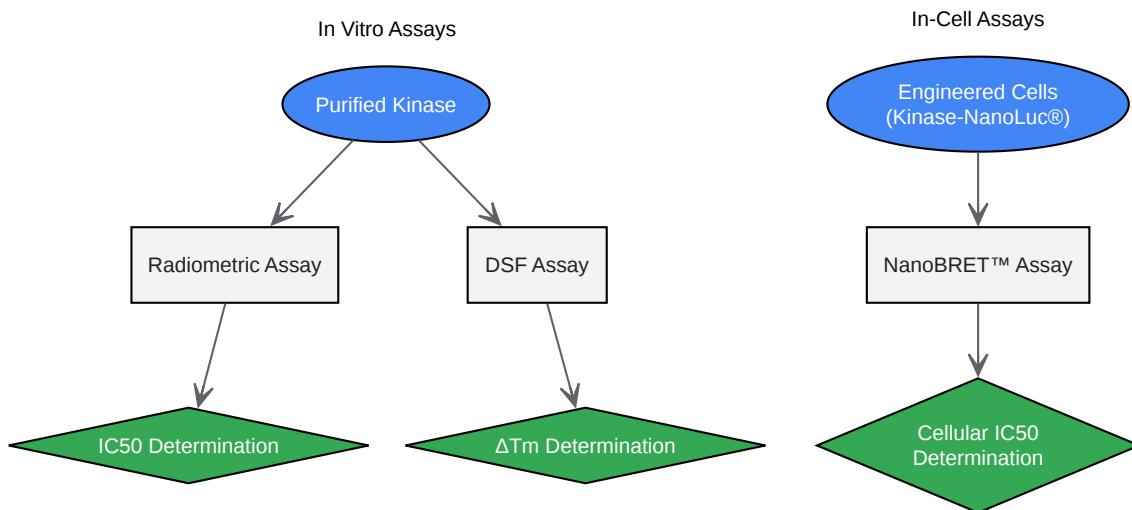
- Cell Preparation:
 - Transiently transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
 - Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.

- Assay Execution:
 - Prepare serial dilutions of the test compound.
 - Add the NanoBRET™ tracer and the test compound to the cells.
 - Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).
- Signal Detection:
 - Add the NanoBRET™ Nano-Glo® Substrate to all wells.
 - Measure the donor (NanoLuc® luciferase) and acceptor (tracer) signals using a luminometer equipped with appropriate filters.
- Data Analysis:
 - Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
 - Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
 - Plot the mBU values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and the experimental workflows described above.

[Click to download full resolution via product page](#)**RAF-MEK-ERK Signaling Pathway with GNE-9815 Inhibition Point.**



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Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

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